molecular formula C17H13N3O2S2 B406516 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE CAS No. 307504-89-8

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE

Cat. No.: B406516
CAS No.: 307504-89-8
M. Wt: 355.4g/mol
InChI Key: WFAOFDVPDWTCPK-ZROIWOOFSA-N
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Description

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and pyridinyl substituents, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde and pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.

Medicine

In medicine, this compound is investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds like benzylideneacetone are used in organic synthesis and have various biological activities.

    Pyridinyl derivatives: Compounds such as pyridine-3-carboxamide (nicotinamide) are important in medicinal chemistry.

Uniqueness

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is unique due to its combination of a thiazolidinone core with benzylidene and pyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19H17N3O2S2
Molecular Weight: 383.5 g/mol
IUPAC Name: N-[(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

The compound features a thiazolidine ring and a pyridine moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. A study published in MDPI highlighted that thiazolidinones possess both antibacterial and antifungal properties, making them candidates for further development in treating infections .

Anti-inflammatory Effects

Thiazolidinones have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells. Specific studies have shown that certain derivatives can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival . For example, a related compound was shown to inhibit the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction: It could interact with cellular receptors that modulate signal transduction pathways.
  • Apoptosis Induction: The ability to induce apoptosis in cancer cells suggests interaction with apoptotic pathways.

Case Studies

  • Antimicrobial Study: A comparative study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the compound , against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
  • Anti-inflammatory Assessment: In a controlled experiment using murine models, the compound demonstrated a marked reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation: A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced paw edema in murine models
AnticancerInduced apoptosis in MCF-7 cells

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-15(19-13-7-4-8-18-10-13)11-20-16(22)14(24-17(20)23)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAOFDVPDWTCPK-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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